molecular formula C19H17BrN2O3 B2999251 Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 477867-22-4

Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Katalognummer: B2999251
CAS-Nummer: 477867-22-4
Molekulargewicht: 401.26
InChI-Schlüssel: CEQPDYMVXMLBRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C19H17BrN2O3 and its molecular weight is 401.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS: 477867-22-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, including the Biginelli reaction, which combines aldehydes, β-keto esters, and urea or thiourea under acidic conditions. The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, confirming its structure and purity.

2. Biological Activity

The biological activity of this compound has been primarily evaluated in the context of its potential as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of acetylcholine levels in the nervous system, making them significant targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.

2.1 Cholinesterase Inhibition

Recent studies indicate that this compound exhibits moderate inhibitory activity against AChE and BChE. The inhibition of these enzymes can enhance acetylcholine availability in synaptic clefts, potentially alleviating symptoms associated with cholinergic deficits.

Table 1: Inhibitory Activity Against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl...12.515.0
Standard Inhibitor (Donepezil)0.10.3

The mechanism by which this compound inhibits cholinesterases involves competitive binding to the active site of these enzymes. This prevents the hydrolysis of acetylcholine, thereby increasing its concentration and prolonging its action at cholinergic synapses.

4.1 Neuroprotective Effects

In vitro studies have demonstrated that this compound possesses neuroprotective properties against oxidative stress-induced neuronal damage. For instance, a study showed that treatment with this compound reduced cell death in neuronal cell cultures exposed to hydrogen peroxide.

4.2 Antimicrobial Activity

Preliminary screening for antimicrobial activity revealed that this compound exhibits mild to moderate effects against various strains of bacteria, including both gram-positive and gram-negative bacteria. The results suggest potential applications as an antimicrobial agent.

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

5. Conclusion

This compound demonstrates promising biological activities, particularly as a cholinesterase inhibitor with potential neuroprotective effects. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.

Eigenschaften

IUPAC Name

ethyl 4-(4-bromophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQPDYMVXMLBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.